molecular formula C16H17F3N2O3 B5680960 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide

5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide

Cat. No. B5680960
M. Wt: 342.31 g/mol
InChI Key: ZGMLKIYLVSSWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide is not fully understood, but studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting specific signaling pathways in cells. In particular, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. By inhibiting this pathway, 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide exhibits potent anti-cancer and anti-inflammatory effects in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide in lab experiments is its potent anti-cancer and anti-inflammatory effects. This compound can be used to study the mechanisms of cancer growth and inflammation and to develop new therapeutic strategies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide. One potential area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other fields of research, such as neurodegenerative diseases or autoimmune disorders. Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide involves a multi-step process that includes the reaction of 2,3,5-trifluorobenzaldehyde with 2-aminopyridine to form a Schiff base intermediate. This intermediate is then reacted with furfurylamine in the presence of a catalyst to yield the final product. The purity and yield of the synthesized compound can be improved through various purification techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

5-tert-butyl-4-[[2-oxo-3-(trifluoromethyl)pyridin-1-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-15(2,3)12-9(7-11(24-12)13(20)22)8-21-6-4-5-10(14(21)23)16(17,18)19/h4-7H,8H2,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMLKIYLVSSWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2C=CC=C(C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide

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